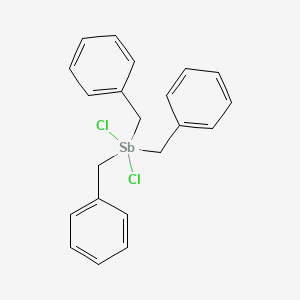![molecular formula C16H17N3O4 B11955246 N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide is a chemical compound that belongs to the class of hydrazones. It is characterized by the presence of a benzylidene group attached to a nicotinohydrazide moiety. This compound has gained attention due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide can be synthesized through a condensation reaction between nicotinohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction typically involves the following steps:
Reactants: Nicotinohydrazide and 3,4,5-trimethoxybenzaldehyde.
Catalyst: A catalytic amount of ceric ammonium nitrate.
Solvent: Water.
Conditions: The reaction mixture is sonicated at 60 W for 10 minutes at room temperature.
Purification: The product is purified by recrystallization using alcohol.
Industrial Production Methods
While specific industrial production methods for N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Mécanisme D'action
The mechanism of action of N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes, leading to disruption of metabolic pathways.
Bind to DNA: The compound can bind to DNA, interfering with replication and transcription processes.
Induce Apoptosis: It can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide can be compared with other similar compounds, such as:
N’-(2,4,5-trimethoxybenzylidene)nicotinohydrazide: Similar structure but different substitution pattern on the benzylidene group.
N’-(3,4-dimethoxybenzylidene)nicotinohydrazide: Lacks one methoxy group compared to the target compound.
N’-(3,4,5-trimethoxybenzylidene)octadecanohydrazide: Contains a longer alkyl chain, leading to different physical properties .
Uniqueness
The uniqueness of N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide lies in its specific substitution pattern on the benzylidene group, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C16H17N3O4 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-7-11(8-14(22-2)15(13)23-3)9-18-19-16(20)12-5-4-6-17-10-12/h4-10H,1-3H3,(H,19,20) |
Clé InChI |
IATCZYSHMSZKIO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)


![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)




